molecular formula C14H10ClNO4S B14321420 2-[(5-Chloro-2-methylphenyl)sulfanyl]-4-nitrobenzoic acid CAS No. 106348-56-5

2-[(5-Chloro-2-methylphenyl)sulfanyl]-4-nitrobenzoic acid

Cat. No.: B14321420
CAS No.: 106348-56-5
M. Wt: 323.8 g/mol
InChI Key: CIDBTRAEKQIBNF-UHFFFAOYSA-N
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Description

2-[(5-Chloro-2-methylphenyl)sulfanyl]-4-nitrobenzoic acid is an organic compound that features a benzene ring substituted with a chloro group, a methyl group, a sulfanyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chloro-2-methylphenyl)sulfanyl]-4-nitrobenzoic acid typically involves multiple steps:

    Sulfonation: The sulfanyl group can be introduced via sulfonation, where the benzene ring is treated with sulfuric acid or sulfur trioxide.

    Chlorination: The chloro group is introduced through chlorination, often using chlorine gas or a chlorinating agent like thionyl chloride.

    Methylation: The methyl group can be added through methylation, using reagents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation of the sulfanyl group.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride for reduction of the nitro group.

    Substitution: Sodium hydroxide or ammonia for nucleophilic substitution of the chloro group.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

2-[(5-Chloro-2-methylphenyl)sulfanyl]-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(5-Chloro-2-methylphenyl)sulfanyl]-4-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Bromo-2-methylphenyl)sulfanyl]-4-nitrobenzoic acid
  • 2-[(5-Chloro-2-ethylphenyl)sulfanyl]-4-nitrobenzoic acid
  • 2-[(5-Chloro-2-methylphenyl)sulfanyl]-3-nitrobenzoic acid

Uniqueness

2-[(5-Chloro-2-methylphenyl)sulfanyl]-4-nitrobenzoic acid is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methyl and sulfanyl) groups on the benzene ring creates a unique electronic environment that can affect its interactions with other molecules.

Properties

CAS No.

106348-56-5

Molecular Formula

C14H10ClNO4S

Molecular Weight

323.8 g/mol

IUPAC Name

2-(5-chloro-2-methylphenyl)sulfanyl-4-nitrobenzoic acid

InChI

InChI=1S/C14H10ClNO4S/c1-8-2-3-9(15)6-12(8)21-13-7-10(16(19)20)4-5-11(13)14(17)18/h2-7H,1H3,(H,17,18)

InChI Key

CIDBTRAEKQIBNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)SC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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